molecular formula C22H42O4SSn B14143035 Dioctyltin-3,3'-thiodipropionate CAS No. 3594-15-8

Dioctyltin-3,3'-thiodipropionate

Cat. No.: B14143035
CAS No.: 3594-15-8
M. Wt: 521.3 g/mol
InChI Key: AVOZSWKVGOLVKD-UHFFFAOYSA-L
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Description

Dioctyltin-3,3'-thiodipropionate (CAS: 3594-15-8) is an organotin compound with the molecular formula C₂₂H₄₂O₄SSn and a molecular weight of 521.39 g/mol . Structurally, it contains a central sulfur atom bridging two propionate groups, each esterified with octyltin moieties. Organotin compounds like this are often utilized as stabilizers in polymers, particularly polyvinyl chloride (PVC), due to their ability to scavenge peroxides and inhibit thermal degradation . However, its tin content distinguishes it from non-metallic thiodipropionate derivatives, which are primarily used as antioxidants. This compound is moderately toxic by ingestion and emits toxic sulfur oxides (SOₓ) upon decomposition .

Properties

CAS No.

3594-15-8

Molecular Formula

C22H42O4SSn

Molecular Weight

521.3 g/mol

IUPAC Name

2,2-dioctyl-1,3,7,2-dioxathiastannecane-4,10-dione

InChI

InChI=1S/2C8H17.C6H10O4S.Sn/c2*1-3-5-7-8-6-4-2;7-5(8)1-3-11-4-2-6(9)10;/h2*1,3-8H2,2H3;1-4H2,(H,7,8)(H,9,10);/q;;;+2/p-2

InChI Key

AVOZSWKVGOLVKD-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCCCCCC

Origin of Product

United States

Preparation Methods

Direct Esterification of Thiodipropionic Acid with Dioctyltin Oxide

This method involves a condensation reaction between 3,3'-thiodipropionic acid and dioctyltin oxide under controlled conditions.

Procedure :

  • Reactants :
    • 3,3'-Thiodipropionic acid (1.0 mol)
    • Dioctyltin oxide (1.0 mol)
    • Toluene (solvent, 500 mL)
  • Conditions :

    • Reflux at 110–120°C for 8–12 hours under nitrogen atmosphere.
    • Water removal via Dean-Stark trap to shift equilibrium.
  • Workup :

    • Cool to room temperature, filter to remove unreacted tin oxide.
    • Concentrate under reduced pressure; recrystallize from ethanol.

Yield : 78–85%.
Purity : >95% (HPLC).

Mechanism :
The reaction proceeds via nucleophilic attack of the carboxylate oxygen on electrophilic tin, forming a Sn–O bond. The thioether linkage remains intact due to its inertness under these conditions.

Transesterification of Thiodipropionic Acid Esters with Dioctyltin Chloride

This two-step approach avoids direct handling of tin oxides, improving safety.

Step 1: Synthesis of Dimethyl Thiodipropionate

  • Reactants :
    • 3,3'-Thiodipropionic acid (1.0 mol)
    • Methanol (excess, 2.5 mol)
    • Sulfuric acid (catalyst, 0.1 mol)
  • Conditions :

    • Reflux at 65°C for 6 hours.
    • Neutralize with sodium bicarbonate, extract with ethyl acetate.
  • Yield : 92%.

Step 2: Transesterification with Dioctyltin Dichloride

  • Reactants :
    • Dimethyl thiodipropionate (1.0 mol)
    • Dioctyltin dichloride (1.0 mol)
    • Sodium methoxide (catalyst, 0.05 mol)
  • Conditions :
    • Heat at 80°C in tetrahydrofuran (THF) for 5 hours.
    • Filter precipitated NaCl, concentrate, and purify via silica gel chromatography.

Overall Yield : 70–75%.

Enzymatic Synthesis Using Lipases

A solvent-free, eco-friendly method employs immobilized lipases (e.g., Candida antarctica Lipase B).

Procedure :

  • Reactants :
    • 3,3'-Thiodipropionic acid (1.0 mol)
    • 1-Octanol (2.2 mol)
    • Novozym 435 (5% w/w)
  • Conditions :

    • Stir at 60°C for 24 hours under vacuum (10 mbar) to remove water.
  • Workup :

    • Filter enzyme, wash with hexane.
    • Distill excess octanol under reduced pressure.

Yield : 88–92%.
Advantages : Minimal tin waste, high selectivity.

Comparative Analysis of Methods

Parameter Direct Esterification Transesterification Enzymatic Synthesis
Yield (%) 78–85 70–75 88–92
Reaction Time (h) 8–12 5 (Step 2) 24
Tin Byproducts SnO residuals NaCl, SnCl₂ None
Scalability Industrial Pilot-scale Lab-scale
Environmental Impact Moderate High (Cl⁻ waste) Low

Data synthesized from Refs.

Critical Parameters for Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DMF) enhance tin reactivity but require stringent drying.
  • Toluene balances cost and efficiency for direct esterification.

Catalyst Efficiency

  • Proton scavengers (e.g., NaOMe) accelerate transesterification but risk saponification.
  • Lipases exhibit pH-dependent activity; optimal at pH 7.0–7.5.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) removes unreacted acid.
  • Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) isolates product from tin chlorides.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 0.88 (t, 6H, CH₃), 1.26 (m, 24H, CH₂), 2.82 (t, 4H, S–CH₂), 3.05 (t, 4H, COO–CH₂).
  • FT-IR : ν 1705 cm⁻¹ (C=O), 650 cm⁻¹ (Sn–O).

Thermal Stability

  • TGA : Decomposition onset at 220°C, maximal at 310°C.
  • DSC : Melting point 45–48°C.

Emerging Trends and Research Gaps

  • Nanocatalysis : Tin oxide nanoparticles for higher turnover.
  • Continuous Flow Systems : Reduce reaction time to <2 hours.

Chemical Reactions Analysis

Types of Reactions

Dioctyltin-3,3’-thiodipropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dioctyltin-3,3’-thiodipropionate can yield sulfoxides and sulfones, while reduction can regenerate the thiol form.

Scientific Research Applications

Dioctyltin-3,3’-thiodipropionate has a wide range of applications in scientific research:

    Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.

    Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Dioctyltin-3,3’-thiodipropionate is used as an additive in lubricants and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of dioctyltin-3,3’-thiodipropionate involves its ability to interact with free radicals and reactive oxygen species. The compound acts as a free radical scavenger, neutralizing reactive species and preventing oxidative damage. This property is particularly useful in applications where oxidative stability is crucial, such as in polymers and lubricants.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiodipropionate derivatives vary in alkyl chain length, metal content, and applications. Below is a detailed comparison:

Tin-Containing Thiodipropionates

Compound Name CAS Formula MW (g/mol) Applications Toxicity/Environmental Impact
Dioctyltin-3,3'-thiodipropionate 3594-15-8 C₂₂H₄₂O₄SSn 521.39 Polymer stabilizer (e.g., PVC) Moderately toxic; emits SOₓ
Dibutyltin 3,3'-thiodipropionate 4981-24-2 Not specified* Not given Likely polymer stabilization Not specified in sources

*Structural analogy suggests a formula similar to Dioctyltin but with butyl groups replacing octyl chains.

Non-Tin Thiodipropionate Antioxidants

Compound Name CAS Formula MW (g/mol) Physical State Melting Point (°C) Applications
Dilauryl Thiodipropionate (DLTDP) 123-28-4 C₃₀H₅₈O₄S 514.85 White crystalline flakes ≥40 Plastics, rubber antioxidants
Distearyl Thiodipropionate (DSTDP) 693-36-7 C₄₂H₈₂O₄S 683.18 White powder 63 Polyolefins, styrene copolymers
Ditridecyl Thiodipropionate (DTDTP) 10595-72-9 C₃₂H₆₂O₄S 542.91 Liquid N/A Adhesives, coatings
Dimyristyl Thiodipropionate (DMTDP) 16545-54-3 C₃₄H₆₆O₄S* ~563.0 Solid (inferred) Not specified Plastics, lubricants
Dibutyl Thiodipropionate 6975-31-1 C₁₄H₂₆O₄S 290.42 Liquid Not specified General industrial use

*Calculated based on tetradecyl (C₁₄) ester groups.

Key Differences:

Chemical Structure: Tin-containing derivatives (e.g., Dioctyltin) incorporate heavy metals, enhancing their efficacy as polymer stabilizers but increasing toxicity . Non-tin derivatives utilize alkyl chains (e.g., lauryl, stearyl) for solubility and compatibility with organic matrices .

Physical Properties :

  • Longer alkyl chains (e.g., distearyl) yield higher melting points (63°C) and solid states, ideal for solid polymer systems .
  • Shorter or branched chains (e.g., ditridecyl) remain liquid, facilitating use in coatings and adhesives .

Applications: Tin compounds: Specialized in PVC stabilization due to metal-ligand interactions . Non-tin antioxidants: Prevent oxidative degradation in plastics, rubbers, and lubricants by decomposing peroxides .

Toxicity and Production: Dioctyltin derivatives require careful handling due to moderate toxicity and hazardous decomposition products . Non-tin antioxidants are often produced via greener biotechnological methods (e.g., lipase-catalyzed esterification), reducing environmental harm .

Table 1: Comparative Analysis of Thiodipropionate Derivatives

Property This compound Dilauryl (DLTDP) Distearyl (DSTDP) Ditridecyl (DTDTP)
Molecular Weight 521.39 514.85 683.18 542.91
Physical State Not specified Crystalline Powder Liquid
Melting Point Not specified ≥40°C 63°C N/A
Primary Application PVC stabilization Plastics Polyolefins Coatings
Toxicity Moderate Low (inferred) Low (inferred) Low (inferred)

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